N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2,5-dichloroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as an intermediate in the synthesis of various bioactive molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising candidate for drug development.
Industry: In the agricultural industry, this compound is explored for its herbicidal and fungicidal properties. It is used in the formulation of pesticides to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways: By inhibiting these enzymes, the compound can modulate pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- N-(2,5-dichlorophenyl)succinamic acid
- N-(2,5-dichlorophenyl)-4-hydroxybenzamide
- 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Comparison: N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide group. This structural uniqueness contributes to its distinct biological activity and makes it a valuable compound for research and development. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, leading to variations in its efficacy and safety profile.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(4-5-14-16)11(17)15-9-6-7(12)2-3-8(9)13/h2-6H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFUZPKKXWHHKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329714 | |
Record name | N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194206 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
311812-82-5 | |
Record name | N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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